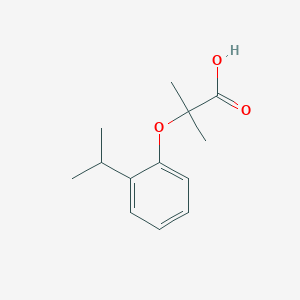

2-(2-Isopropylphenoxy)-2-methylpropanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methyl-2-(2-propan-2-ylphenoxy)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-9(2)10-7-5-6-8-11(10)16-13(3,4)12(14)15/h5-9H,1-4H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUUDZJXMAQKEGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1OC(C)(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10364180 |

Source

|

| Record name | 2-(2-isopropylphenoxy)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

669726-38-9 |

Source

|

| Record name | 2-(2-isopropylphenoxy)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(2-Isopropylphenoxy)-2-methylpropanoic acid synthesis and purification

An In-depth Technical Guide to the Synthesis and Purification of 2-(2-Isopropylphenoxy)-2-methylpropanoic acid

Introduction

This compound is a carboxylic acid derivative belonging to the family of phenoxy acids. Structurally, it is an analog of fibrate drugs, such as Gemfibrozil, which are used to manage hyperlipidemia. The core structure, featuring a gem-dimethyl group adjacent to a carboxylic acid and an ether linkage to a substituted aromatic ring, is a key pharmacophore. Understanding its synthesis and purification is critical for researchers involved in medicinal chemistry, drug discovery, and process development, particularly for creating libraries of fibrate analogs or related compounds.[1][2]

This guide provides a comprehensive overview of a robust and widely applicable method for synthesizing this compound. It details the underlying chemical principles, provides step-by-step experimental protocols, and outlines rigorous purification and characterization techniques. The methodologies described are designed to be self-validating, ensuring both high yield and purity of the final compound.

Part 1: The Synthetic Strategy - A Modified Williamson Ether Synthesis

The most reliable and common route to synthesizing aryloxy-isobutyric acids is the Williamson ether synthesis.[3][4] This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide or, in this case, a phenoxide.[5] The overall strategy involves two key stages:

-

Ether Formation: A phenoxide, generated by deprotonating 2-isopropylphenol with a suitable base, acts as a nucleophile. This attacks an electrophilic alkyl halide, typically an ester of 2-bromo-2-methylpropanoic acid, to form the ether linkage. The use of the ester form (e.g., ethyl 2-bromo-2-methylpropanoate) is advantageous as it is a stable and commercially available reagent.

-

Ester Hydrolysis (Saponification): The resulting ester intermediate is then hydrolyzed under basic conditions to yield the sodium salt of the target carboxylic acid. Subsequent acidification liberates the free acid, which can then be isolated and purified.

Causality in Experimental Design:

-

Choice of Base: The acidity of phenols (pKa ≈ 10) requires a sufficiently strong base for complete deprotonation to the nucleophilic phenoxide. While strong bases like sodium hydride (NaH) can be used, milder bases like potassium carbonate (K₂CO₃) are often preferred in polar aprotic solvents like acetone or 2-butanone for safety and ease of handling.[6] The carbonate base is sufficient to deprotonate the phenol without causing significant side reactions with the alkyl bromide ester.

-

Solvent Selection: A polar aprotic solvent such as 2-butanone (methyl ethyl ketone, MEK) is ideal for this SN2 reaction. It effectively dissolves the reactants while not solvating the anionic nucleophile so strongly as to inhibit its reactivity.[4]

-

Reaction Stoichiometry: An excess of the less expensive reagent, in this case, potassium carbonate, is used to ensure the complete conversion of the phenol to its phenoxide salt, driving the reaction to completion.

Synthetic Workflow Diagram

Sources

- 1. Synthesis and antiplatelet activity of gemfibrozil chiral analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gemfibrozil ester and amide derivatives--synthesis, spectroscopic characterisation and QSPR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. jk-sci.com [jk-sci.com]

- 5. m.youtube.com [m.youtube.com]

- 6. US4259509A - 2-Methyl-2-phenoxy-propionic acid derivatives, process for their preparation and therapeutical applications thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Isopropylphenoxy)-2-methylpropanoic acid

Abstract: This guide provides a comprehensive technical overview of the core physicochemical properties of 2-(2-Isopropylphenoxy)-2-methylpropanoic acid, a compound of interest within the fibrate class of molecules. Due to the limited publicly available experimental data for this specific ortho-isopropyl isomer, this document establishes a predictive and methodological framework. It leverages data from closely related structural analogues, such as fenofibric acid and clofibric acid, to illustrate the importance of these properties and the established protocols for their determination. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies for characterization.

Introduction and Strategic Context

This compound is a carboxylic acid derivative belonging to the phenoxyisobutyric acid class. This structural class is the foundation for many "fibrate" drugs, which are peroxisome proliferator-activated receptor alpha (PPARα) agonists used in the treatment of hyperlipidemia.[1][2] The physicochemical properties of any active pharmaceutical ingredient (API) are fundamental determinants of its biopharmaceutical behavior, influencing everything from solubility and dissolution rate to membrane permeability, formulation stability, and overall bioavailability.

Direct experimental data for this compound is not extensively reported in peer-reviewed literature. Therefore, this guide adopts a dual strategy:

-

Predictive Analysis: Utilizing in silico tools and data from well-characterized structural analogues to forecast the likely properties of the target molecule.

-

Methodological Excellence: Providing detailed, authoritative protocols for the experimental determination of these properties, enabling researchers to generate validated data.

The primary analogues referenced include Fenofibric Acid, the active metabolite of fenofibrate, and Clofibric Acid, the active metabolite of clofibrate.[3][4] These compounds share the core 2-phenoxy-2-methylpropanoic acid scaffold, making them suitable proxies for illustrating experimental principles.

Chemical Identity and Structural Analysis

A precise understanding of the molecule's structure is the foundation for all further physicochemical assessment.

The structure consists of a propanoic acid backbone, with a methyl group and a 2-isopropylphenoxy group attached to the alpha-carbon. The ortho-positioning of the bulky isopropyl group is a key structural feature that will influence properties like crystallinity, melting point, and receptor binding compared to other isomers.

Caption: Workflow for OECD 105 Equilibrium Solubility Measurement.

Acid Dissociation Constant (pKa)

Scientific Rationale: The pKa is the pH at which 50% of the compound is in its ionized (carboxylate) form and 50% is in its non-ionized (carboxylic acid) form. This value is paramount as it governs the charge state of the molecule in different physiological environments, such as the stomach (low pH) and intestine (higher pH), directly impacting absorption and distribution. [7][8]

This method, aligned with OECD Guideline 112, is a robust and widely accepted technique for pKa determination. [7][9] Objective: To determine the pKa by titrating a solution of the compound with a strong base and monitoring the pH.

Materials:

-

This compound

-

0.1 M Potassium Hydroxide (KOH) solution, standardized

-

0.1 M Hydrochloric Acid (HCl) solution, standardized

-

Potassium Chloride (KCl) for ionic strength adjustment

-

Calibrated pH meter and electrode

-

Automatic titrator or burette

Procedure:

-

Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a co-solvent system (e.g., methanol/water) if aqueous solubility is low. Add KCl to maintain a constant ionic strength.

-

Initial Titration: Titrate the solution with standardized HCl to fully protonate the compound and determine any acidic/basic impurities.

-

Primary Titration: Titrate the acidified solution with the standardized KOH solution. Record the pH value after each incremental addition of titrant.

-

Data Analysis: Plot the pH versus the volume of KOH added to generate a titration curve.

-

pKa Calculation: The pKa is the pH at the half-equivalence point (the point where half of the volume of titrant required to reach the inflection point has been added). Advanced software can perform a derivative plot (dpH/dV vs. V) to precisely locate the equivalence point.

Caption: Workflow for pKa Determination via Potentiometric Titration.

Lipophilicity (LogP / LogD)

Scientific Rationale: Lipophilicity, the affinity of a compound for a lipid-like environment, is a key predictor of its ability to cross biological membranes. It is typically measured as the partition coefficient (LogP) between n-octanol and water for the neutral species. For an ionizable molecule like this, the distribution coefficient (LogD) at a specific pH (e.g., 7.4) is more physiologically relevant. [10][11]

The shake-flask method is the traditional and most reliable "gold standard" technique for determining lipophilicity. [10][12] Objective: To measure the distribution coefficient of the compound between n-octanol and an aqueous buffer at pH 7.4.

Materials:

-

This compound

-

n-Octanol (HPLC grade), pre-saturated with buffer

-

Phosphate buffer (pH 7.4), pre-saturated with n-octanol

-

Glass separatory funnels or vials

-

Validated HPLC method for quantification

Procedure:

-

Phase Pre-saturation: Vigorously mix n-octanol and the pH 7.4 buffer for at least 24 hours to ensure mutual saturation. Allow the phases to separate completely before use.

-

Compound Addition: Prepare a stock solution of the compound in the pre-saturated buffer.

-

Partitioning: Add a known volume of the stock solution to a separatory funnel. Add a known volume of pre-saturated n-octanol. The volume ratio can be adjusted based on the expected LogD to ensure measurable concentrations in both phases. [13]4. Equilibration: Shake the funnel for a sufficient time (e.g., 1-3 hours) to allow the compound to partition and reach equilibrium.

-

Phase Separation: Allow the funnel to stand until a sharp interface between the aqueous and organic layers is observed. Centrifugation can be used to accelerate this process.

-

Quantification: Carefully sample both the aqueous and n-octanol phases. Analyze the concentration of the compound in each phase by HPLC-UV.

-

Calculation: The LogD is calculated using the formula: LogD₇.₄ = log₁₀ ( [Concentration]octanol / [Concentration]aqueous )

Caption: Workflow for LogD Measurement using the Shake-Flask Method.

Conclusion: A Framework for Characterization

The physicochemical properties of this compound are fundamental to its potential as a therapeutic agent. This guide establishes a robust framework for its characterization. By combining predictive analysis based on well-understood structural analogues with detailed, authoritative experimental protocols, researchers can systematically generate the high-quality data required for informed decision-making in drug discovery and development. The methodologies for determining solubility, pKa, and lipophilicity provided herein represent validated, industry-standard approaches that ensure data integrity and reproducibility.

References

-

National Center for Biotechnology Information (2024). Gemfibrozil - Some Pharmaceutical Drugs. In: IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 66. Available from: [Link]

-

Drugs.com (2025). Fenofibric Acid: Package Insert / Prescribing Info / MOA. Available from: [Link]

-

MDPI (2023). An Overview of the Applications of Gemfibrozil Nano-Formulation in Hyperlipidemia. Available from: [Link]

-

U.S. Food and Drug Administration (FDA) (n.d.). Label for Lopid (Gemfibrozil Tablets, USP). Available from: [Link]

-

FILAB (n.d.). Solubility testing in accordance with the OECD 105. Available from: [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 3463, Gemfibrozil. Available from: [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 64929, Fenofibric Acid. Available from: [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 2797, Clofibric Acid. Available from: [Link]

-

OECD (2009). OECD Guidelines for the Testing of Chemicals. Available from: [Link]

-

Analytice (2024). OECD 105 - Water Solubility Test at 20°C. Available from: [Link]

-

TradeIndia (n.d.). Fenofibric Acid CAS 42017-89-0. Available from: [Link]

-

AKJournals (2002). Analysis of some fibrate-type antihyperlipidemic drugs by AMD. Available from: [Link]

-

Situ Biosciences (n.d.). OECD 105 – Water Solubility. Available from: [Link]

-

Cheméo (n.d.). Chemical Properties of Clofibric Acid (CAS 882-09-7). Available from: [Link]

-

Oxford Academic (2022). Investigative Review for Pharmaceutical Analysis of Fenofibrate. Available from: [Link]

-

PubMed (2023). An Investigative Review for Pharmaceutical Analysis of Fenofibrate. Available from: [Link]

-

ResearchGate (2022). An Investigative Review for Pharmaceutical Analysis of Fenofibrate. Available from: [Link]

-

OECD (2023). Test No. 105: Water Solubility. Available from: [Link]

-

PubMed (2000). Fenofibrate raw materials: HPLC methods for assay and purity and an NMR method for purity. Available from: [Link]

-

protocols.io (2024). LogP / LogD shake-flask method. Available from: [Link]

-

PubMed (1998). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Available from: [Link]

-

Encyclopedia.pub (2022). Methods for Determination of Lipophilicity. Available from: [Link]

-

Wikipedia (n.d.). Clofibric acid. Available from: [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 5366314, 2-(2-Isopropyl-5-methylphenoxy)-2-methylpropanoic acid. Available from: [Link]

-

Cambridge MedChem Consulting (n.d.). LogP/D. Available from: [Link]

-

PubMed (2013). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Available from: [Link]

-

OECD (2023). Test No. 112: Dissociation Constants in Water. Available from: [Link]

-

OECD (2025). Test No. 112: Dissociation Constants in Water. Available from: [Link]

-

Avomeen (n.d.). pKa Determination Testing. Available from: [Link]

-

Cheméo (n.d.). Chemical Properties of Propanoic acid, 2-methyl- (CAS 79-31-2). Available from: [Link]

-

AA Blocks (n.d.). 2-Methyl-2-phenoxypropanoic acid. Available from: [Link]

-

Wikidata (n.d.). 2-methylpropanoic acid. Available from: [Link]

-

OECD (1995). OECD Guideline for the Testing of Chemicals, No. 105: Water Solubility. Available from: [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 165592, 2-(2-Methylphenoxy)propanoic acid. Available from: [Link]

-

P&S Chemicals (n.d.). Product information, this compound. Available from: [Link]

-

Wikipedia (n.d.). Isobutyric acid. Available from: [Link]

-

National Center for Biotechnology Information (2012). Development of Methods for the Determination of pKa Values. Available from: [Link]

-

NIST (n.d.). Propanoic acid, 2-methyl-, 2-methylpropyl ester. In: NIST Chemistry WebBook. Available from: [Link]

-

NIST (n.d.). Propanoic acid, 2-methyl-. In: NIST Chemistry WebBook. Available from: [Link]

Sources

- 1. apexbt.com [apexbt.com]

- 2. drugs.com [drugs.com]

- 3. Fenofibric acid | 42017-89-0 [chemicalbook.com]

- 4. Clofibric Acid | C10H11ClO3 | CID 2797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pschemicals.com [pschemicals.com]

- 6. 2-(2-ISOPROPYL-PHENOXY)-2-METHYL-PROPIONIC ACID | 669726-38-9 [amp.chemicalbook.com]

- 7. oecd.org [oecd.org]

- 8. testinglab.com [testinglab.com]

- 9. oecd.org [oecd.org]

- 10. LogP / LogD shake-flask method [protocols.io]

- 11. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 12. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 13. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(2-Isopropylphenoxy)-2-methylpropanoic acid: Synthesis, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Isopropylphenoxy)-2-methylpropanoic acid is a synthetic compound belonging to the class of phenoxypropanoic acid derivatives. Structurally analogous to fibrate drugs, it holds significant interest within the scientific community for its potential applications in biomedical research and drug discovery, particularly in the context of metabolic disorders. This technical guide provides a comprehensive overview of its chemical identity, a detailed protocol for its synthesis, and an exploration of its putative biological activity and mechanism of action, grounded in the established pharmacology of related compounds.

Part 1: Chemical Identity and Properties

CAS Number and Synonyms

-

CAS Number: 669726-38-9

-

IUPAC Name: 2-Methyl-2-(2-propan-2-ylphenoxy)propanoic acid

-

Synonyms:

-

2-(2-ISOPROPYL-PHENOXY)-2-METHYL-PROPIONIC ACID

-

AKOS B013947

-

ART-CHEM-BB B013947

-

CHEMBRDG-BB 3013947

-

Chemical and Physical Properties

While exhaustive experimental data for this specific compound is not publicly available, its properties can be reliably inferred from its structure and data on analogous compounds.

| Property | Predicted Value/Information | Source |

| Molecular Formula | C₁₃H₁₈O₃ | [Inferred from structure] |

| Molecular Weight | 222.28 g/mol | [1] |

| Appearance | Expected to be a solid at room temperature | [General knowledge of similar compounds] |

| Solubility | Likely soluble in organic solvents such as methanol, ethanol, and dichloromethane. Limited solubility in water. | [General knowledge of similar compounds] |

| Purity | Commercially available with purities typically ≥95% | [General knowledge of chemical suppliers] |

Part 2: Synthesis of this compound

The synthesis of this compound can be efficiently achieved via the Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of 2-isopropylphenol reacts with a haloform and acetone or an α-haloester.

Underlying Principles of the Williamson Ether Synthesis

The Williamson ether synthesis is a robust and versatile method for preparing ethers. The reaction proceeds via an S_N2 mechanism, where the alkoxide ion acts as the nucleophile and attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. The choice of a strong base is crucial for the deprotonation of the phenol to form the more nucleophilic phenoxide. The reaction conditions, including solvent and temperature, are optimized to favor the S_N2 pathway and minimize side reactions like elimination.

Detailed Experimental Protocol

This protocol is a representative method adapted from established procedures for the synthesis of similar phenoxypropanoic acids.

Materials:

-

2-Isopropylphenol

-

Chloroform (CHCl₃)

-

Acetone

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Formation of the Phenoxide:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-isopropylphenol (1 equivalent) in a suitable solvent such as acetone.

-

Slowly add a solution of sodium hydroxide (2-3 equivalents) in water to the flask with vigorous stirring. The formation of the sodium 2-isopropylphenoxide salt will occur.

-

-

Etherification Reaction:

-

To the freshly prepared phenoxide solution, add chloroform (1.5-2 equivalents) dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Isolation:

-

After the reaction is complete, cool the mixture to room temperature and remove the acetone under reduced pressure.

-

Acidify the aqueous residue with dilute hydrochloric acid to a pH of approximately 2-3 to protonate the carboxylic acid.

-

Extract the product into diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.

-

Visualization of the Synthesis Workflow

Caption: A schematic overview of the Williamson ether synthesis for this compound.

Part 3: Biological Activity and Mechanism of Action

The structural similarity of this compound to fibrate drugs, a class of hypolipidemic agents, strongly suggests that its primary biological target is the Peroxisome Proliferator-Activated Receptor alpha (PPARα).

The Role of PPARα in Lipid Metabolism

PPARα is a ligand-activated transcription factor that plays a pivotal role in the regulation of lipid and glucose homeostasis.[2] Upon activation by a ligand, such as a fibrate, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[2][3] This binding modulates the transcription of genes involved in various aspects of lipid metabolism.

Putative Mechanism of Action

The activation of PPARα by this compound is hypothesized to initiate a cascade of events leading to a favorable alteration of the lipid profile:

-

Increased Fatty Acid Oxidation: PPARα activation upregulates the expression of genes encoding for enzymes involved in the β-oxidation of fatty acids in the liver, leading to a decrease in the available substrate for triglyceride synthesis.[4]

-

Reduced Triglyceride Levels: The compound likely reduces plasma triglyceride levels by decreasing the expression of apolipoprotein C-III (ApoC-III), an inhibitor of lipoprotein lipase, and increasing the expression of lipoprotein lipase, the enzyme responsible for the hydrolysis of triglycerides in very-low-density lipoproteins (VLDL) and chylomicrons.[4][5]

-

Modulation of Cholesterol Levels: Activation of PPARα can lead to an increase in high-density lipoprotein (HDL) cholesterol levels by stimulating the expression of apolipoproteins A-I and A-II, the major protein components of HDL.[3][4] The effect on low-density lipoprotein (LDL) cholesterol can be variable, though some fibrates have been shown to reduce LDL-C levels.[6]

Visualization of the Proposed Signaling Pathway

Caption: Proposed mechanism of action via PPARα activation, leading to improved lipid metabolism.

Part 4: Quantitative Data on the Effects of Fibrate Analogs

While specific clinical data for this compound is not available, the effects of structurally and functionally similar fibrates have been extensively studied. The following table summarizes the typical effects of fibrates on the lipid profile, as derived from a meta-analysis of randomized controlled trials.[6]

| Lipid Parameter | Average Change with Fibrate Monotherapy |

| Triglycerides (TG) | ↓ 30% to 50% |

| LDL-Cholesterol (LDL-C) | ↓ 5% to 20% (variable) |

| HDL-Cholesterol (HDL-C) | ↑ 10% to 20% |

| Apolipoprotein B (ApoB) | ↓ (significant with fenofibrate) |

| Non-HDL Cholesterol | ↓ (significant with fenofibrate) |

Note: The magnitude of the effect can vary depending on the specific fibrate, dosage, and patient population.

Conclusion

This compound represents a valuable tool for researchers in the field of metabolic diseases. Its straightforward synthesis via the Williamson ether reaction and its predicted activity as a PPARα agonist make it an interesting candidate for further investigation. The insights provided in this guide, from its fundamental chemical properties to its likely biological mechanism of action, are intended to serve as a solid foundation for future research and development endeavors. As with any biologically active compound, all handling and experimental procedures should be conducted with appropriate safety precautions in a laboratory setting.

References

-

Staels, B., et al. (2000). Molecular mechanism of action of the fibrates. Pathologie-biologie, 48(1), 5-11. [Link]

-

Vu-Dac, N., et al. (1995). The nuclear receptors peroxisome proliferator-activated receptor alpha and Rev-erbalpha mediate the species-specific regulation of apolipoprotein A-I expression by fibrates. The Journal of biological chemistry, 270(42), 25013–25018. [Link]

-

Schoonjans, K., et al. (1996). Hypolipidemic activity of select fibrates correlates to changes in hepatic apolipoprotein C-III expression: a potential physiologic basis for their mode of action. FEBS letters, 384(2), 151–155. [Link]

-

Delerive, P., et al. (2001). Fenofibrate, a peroxisome proliferator-activated receptor α-agonist, blocks lipopolysaccharide-induced inflammatory pathways in mouse liver. Hepatology (Baltimore, Md.), 34(1), 121–131. [Link]

-

Jun, M., et al. (2025). Effects of fibrates on lipid profile: a meta-analysis of randomized controlled trials. American journal of cardiovascular drugs : drugs, devices, and other interventions. [Link]

-

Fruchart, J. C., et al. (1998). Mechanism of action of fibrates on lipid and lipoprotein metabolism. Circulation, 98(19), 2026–2034. [Link]

-

Fruchart, J. C. (2001). Fibrates, glitazones, and peroxisome proliferator-activated receptors. The American journal of cardiology, 88(8A), 24N–29N. [Link]

Sources

- 1. [PDF] PPARα mediates the hypolipidemic action of fibrates by antagonizing FoxO1 | Semantic Scholar [semanticscholar.org]

- 2. Fibrates, glitazones, and peroxisome proliferator-activated receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [Molecular mechanism of action of the fibrates] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of action of fibrates on lipid and lipoprotein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hypolipidemic activity of select fibrates correlates to changes in hepatic apolipoprotein C-III expression: a potential physiologic basis for their mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. eathj.org [eathj.org]

mechanism of action of 2-(2-Isopropylphenoxy)-2-methylpropanoic acid

An In-Depth Technical Guide to the Mechanism of Action of 2-Aryloxy-2-methylpropanoic Acid Derivatives

Introduction

The 2-aryloxy-2-methylpropanoic acid scaffold represents a cornerstone in the development of metabolic disease therapeutics. Structurally related to the fibrate class of drugs, these compounds have been extensively investigated for their profound effects on lipid and glucose homeostasis. At the core of their pharmacological activity lies their function as potent agonists for the Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that serve as master regulators of metabolic gene networks. This guide provides a detailed exploration of the molecular mechanism by which these compounds exert their effects, from initial receptor binding to the downstream physiological consequences. We will dissect the signaling pathways, present key experimental data, and provide validated protocols for assessing the activity of novel analogues within this chemical class.

The Molecular Target: Peroxisome Proliferator-Activated Receptors (PPARs)

The primary molecular targets for 2-aryloxy-2-methylpropanoic acid derivatives are the PPARs, a group of ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily.[1][2] Three distinct isoforms have been identified—PPARα, PPARγ, and PPARβ/δ—each with a unique tissue distribution and set of physiological roles that collectively govern energy balance.[3]

-

PPARα (Alpha): Predominantly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Its activation stimulates the uptake, transport, and β-oxidation of fatty acids, playing a crucial role in managing lipid levels.[4]

-

PPARγ (Gamma): Highly expressed in adipose tissue, where it is a central regulator of adipocyte differentiation (adipogenesis). It is also pivotal for enhancing insulin sensitivity and promoting glucose uptake in peripheral tissues.[4]

-

PPARβ/δ (Beta/Delta): Expressed ubiquitously, this isoform is involved in regulating lipid homeostasis and overall energy utilization, though its functions are still being fully elucidated.[4]

Derivatives of the 2-aryloxy-2-methylpropanoic acid scaffold can be designed as selective agonists for a single isoform, dual agonists (e.g., PPARα/γ), or pan-agonists that activate all three subtypes. This tunability allows for the development of targeted therapies for specific metabolic disorders like dyslipidemia or type 2 diabetes.[5]

Caption: Overview of PPAR isoforms, their primary tissue expression, and key physiological functions.

Ligand Binding and Nuclear Receptor Activation

The mechanism of action is initiated by the binding of a 2-aryloxy-2-methylpropanoic acid derivative to the hydrophobic ligand-binding pocket (LBP) within the ligand-binding domain (LBD) of a PPAR. This event is the critical trigger for a cascade of conformational changes.

-

Ligand Binding & Conformational Shift: The agonist docks into the LBP, stabilizing an active conformation of the receptor.

-

Corepressor Dissociation: In its unbound state, PPAR is often associated with corepressor proteins (e.g., NCoR, SMRT) that silence gene transcription. The ligand-induced conformational change causes these corepressors to dissociate.

-

Coactivator Recruitment: The new conformation creates a binding surface for coactivator proteins, such as Steroid Receptor Coactivator-1 (SRC-1) and PPAR-binding protein (PBP).[3]

-

Heterodimerization: The activated PPAR/coactivator complex forms a heterodimer with the Retinoid X Receptor (RXR), another nuclear receptor. This PPAR-RXR heterodimer is the functional unit that binds to DNA.[3][6]

Caption: The agonist-induced activation sequence of a Peroxisome Proliferator-Activated Receptor (PPAR).

Transcriptional Regulation of Metabolic Genes

The activated PPAR-RXR heterodimer translocates to the nucleus and scans the genome for specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs).[3][6] PPREs are typically located in the promoter regions of PPAR target genes.

Upon binding to a PPRE, the complex recruits the cell's transcriptional machinery (e.g., RNA polymerase II) to initiate the transcription of downstream target genes. This results in an altered proteome that mediates the compound's physiological effects.

-

PPARα Target Genes: Upregulate genes involved in fatty acid transport (FAT/CD36), binding (FABP), and mitochondrial β-oxidation (e.g., Carnitine Palmitoyltransferase 1, CPT1).

-

PPARγ Target Genes: Increase the expression of genes that promote insulin sensitivity, such as Glucose Transporter type 4 (GLUT4), and hormones like Adiponectin and Fibroblast Growth Factor 21 (FGF21).[4][7]

The concerted regulation of these gene batteries leads to improved lipid profiles, enhanced glucose control, and reduced insulin resistance.

Pharmacological Effects & Quantitative Data

The activation of PPARs by 2-aryloxy-2-methylpropanoic acid derivatives translates into significant, measurable metabolic benefits. For example, the novel pan-agonist MHY2013 has been shown in diabetic db/db mice to ameliorate insulin resistance, dyslipidemia, and hepatic steatosis.[7] This is achieved by decreasing serum triglycerides and fatty acids through enhanced fatty acid oxidation signaling in the liver.[4][7] Similarly, the selective PPARα agonist GW590735 demonstrates potent effects on raising HDL cholesterol.[1]

| Compound | Target Profile | PPARα EC₅₀ (nM) | PPARγ EC₅₀ (nM) | PPARδ EC₅₀ (nM) | Primary Therapeutic Effect | Reference |

| GW590735 | PPARα Agonist | 4 | >2000 | >2000 | Raises HDL Cholesterol | [1] |

| MHY2013 | Pan-Agonist | ~500 | ~250 | ~1000 | Improves Insulin Resistance & Dyslipidemia | [7] |

| Bezafibrate | Pan-Agonist | ~5000 | ~5000 | ~1000 | Broad Metabolic Regulation | [4] |

| Compound 4 (2-[(5,7-Dipropyl-3-trifluoromethyl)-benzisoxazol-6-yloxy]-2-methylpropionic acid) | PPARα/γ Agonist | 16 | 100 | >10000 | Lowers Glucose & Lipids |

EC₅₀ (Half maximal effective concentration) values are approximate and compiled from referenced literature for comparative purposes.

Key Experimental Methodologies

Validating the mechanism of action for a novel 2-aryloxy-2-methylpropanoic acid derivative requires a multi-tiered experimental approach, progressing from in vitro functional assays to in vivo efficacy models.

Protocol 1: In Vitro PPAR Activation Screening (PPRE-Luciferase Reporter Assay)

Rationale: This cell-based functional assay is the gold standard for initial screening. It quantifies a compound's ability to activate a specific PPAR isoform and drive transcription from a PPRE-containing promoter, confirming its agonist activity.

Methodology:

-

Cell Culture: Plate a suitable cell line (e.g., HEK293T, YPEN-1) in 96-well plates.[4]

-

Transfection: Co-transfect cells with two plasmids:

-

An expression vector for the full-length human or mouse PPAR isoform of interest (e.g., pCMX-hPPARα).

-

A reporter plasmid containing a firefly luciferase gene under the control of a promoter with multiple PPRE copies (e.g., pGL3-PPRE).

-

A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

-

-

Compound Treatment: After 24 hours, replace the medium with fresh medium containing the test compound at various concentrations (typically a 10-point serial dilution). Include a vehicle control (e.g., 0.1% DMSO) and a known reference agonist.

-

Incubation: Incubate cells for an additional 18-24 hours.

-

Lysis & Luminescence Reading: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the normalized relative light units (RLU) against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Caption: Workflow for the PPRE-Luciferase reporter gene assay to determine PPAR agonist activity.

Protocol 2: In Vivo Efficacy Assessment in a Diabetic Mouse Model

Rationale: To confirm that in vitro activity translates to whole-organism physiological effects, efficacy must be tested in a relevant disease model. The genetically diabetic db/db mouse, which exhibits obesity, insulin resistance, and dyslipidemia, is an excellent model for this purpose.[4][7]

Methodology:

-

Animal Acclimation: Acclimate male db/db mice (8-10 weeks old) for at least one week.

-

Group Assignment: Randomize mice into treatment groups (n=8-10 per group):

-

Vehicle Control (e.g., 0.5% carboxymethylcellulose).

-

Test Compound (e.g., 10 mg/kg/day).

-

Positive Control (e.g., a known PPAR agonist like Rosiglitazone or Fenofibrate).

-

-

Compound Administration: Administer the compound daily via oral gavage for a predetermined period (e.g., 4-8 weeks).

-

Monitoring: Monitor body weight and food intake regularly.

-

Metabolic Analysis:

-

Blood Glucose: Measure fasting blood glucose from tail vein blood at baseline and weekly thereafter.

-

Serum Analysis: At the end of the study, collect blood via cardiac puncture. Analyze serum for triglycerides, total cholesterol, HDL, and insulin levels using commercial ELISA kits.

-

-

Tissue Analysis: Harvest the liver and weigh it. A portion can be fixed in formalin for histological analysis (H&E staining) to assess hepatic steatosis, while another portion can be snap-frozen for gene expression analysis (qRT-PCR) of PPAR target genes.

-

Data Analysis: Use appropriate statistical tests (e.g., ANOVA followed by Dunnett's post-hoc test) to compare treatment groups to the vehicle control.

Conclusion

The 2-aryloxy-2-methylpropanoic acid scaffold acts as a potent modulator of metabolism primarily through the direct agonism of Peroxisome Proliferator-Activated Receptors. By binding to and activating PPARα, PPARγ, or a combination of the isoforms, these compounds initiate a transcriptional cascade that re-programs cellular lipid and glucose handling. This mechanism leads to clinically relevant outcomes, including the reduction of triglycerides, elevation of HDL cholesterol, and improvement of insulin sensitivity. The ability to fine-tune the selectivity and potency for different PPAR isoforms provides a powerful platform for developing next-generation therapeutics to combat the complex challenges of metabolic syndrome, type 2 diabetes, and dyslipidemia.

References

-

Jung, M. et al. (2017). Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). Oncotarget. [Link][4][7]

-

Xu, H.E. et al. (2004). Substituted 2-[(4-aminomethyl)phenoxy]-2-methylpropionic acid PPARalpha agonists. 1. Discovery of a novel series of potent HDLc raising agents. Journal of Medicinal Chemistry. [Link][1]

-

Jung, M. et al. (2017). Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). PubMed. [Link]

-

Saha, U. et al. (2005). Discovery of a Novel Series of Peroxisome Proliferator-Activated Receptor α/γ Dual Agonists for the Treatment of Type 2 Diabetes and Dyslipidemia. Journal of Medicinal Chemistry. [Link][8]

-

Al-Harbi, N.O. et al. (2021). Discovery of PPAR Alpha Lipid Pathway Modulators That Do Not Bind Directly to the Receptor as Potential Anti-Cancer Compounds. National Institutes of Health. [Link][6]

-

Mogensen, K. et al. (2004). Divergence between human and murine peroxisome proliferator-activated receptor alpha ligand specificities. Journal of Biological Chemistry. [Link][9]

-

Rao, M.S. & Reddy, J.K. (1999). Peroxisome Proliferator-Activated Receptors, Coactivators, and Downstream Targets. Toxicology and Applied Pharmacology. [Link][3]

-

Zhu, X. et al. (2020). In-silico identification of peroxisome proliferator-activated receptor (PPAR)α/γ agonists from Ligand Expo Components database. Journal of Biomolecular Structure and Dynamics. [Link][5]

Sources

- 1. Substituted 2-[(4-aminomethyl)phenoxy]-2-methylpropionic acid PPARalpha agonists. 1. Discovery of a novel series of potent HDLc raising agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PPAR agonist - Wikipedia [en.wikipedia.org]

- 3. Peroxisome proliferator-activated receptors, coactivators, and downstream targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In-silico identification of peroxisome proliferator-activated receptor (PPAR)α/γ agonists from Ligand Expo Components database - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of PPAR Alpha Lipid Pathway Modulators That Do Not Bind Directly to the Receptor as Potential Anti-Cancer Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sci-Hub. Discovery of a Novel Series of Peroxisome Proliferator-Activated Receptor α/γ Dual Agonists for the Treatment of Type 2 Diabetes and Dyslipidemia / Journal of Medicinal Chemistry, 2005 [sci-hub.box]

- 9. Divergence between human and murine peroxisome proliferator-activated receptor alpha ligand specificities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Characterizing the PPAR Activation Profile of 2-(2-Isopropylphenoxy)-2-methylpropanoic acid

Abstract

This technical guide provides a comprehensive framework for the detailed characterization of the Peroxisome Proliferator-Activated Receptor (PPAR) activation profile of the novel compound, 2-(2-Isopropylphenoxy)-2-methylpropanoic acid. Although specific data for this compound is not extensively available in peer-reviewed literature, its structural analogy to the fibrate class of drugs, particularly gemfibrozil, suggests a potential role as a PPAR agonist. This document outlines the requisite experimental workflows, from initial binding affinity determination to functional cellular assays and downstream target gene analysis, designed to elucidate its potency, efficacy, and isoform selectivity (PPARα, PPARγ, PPARδ). The methodologies described herein are grounded in established, robust protocols, providing researchers and drug development professionals with a self-validating system to define the compound's therapeutic potential.

Introduction and Scientific Rationale

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of ligand-activated nuclear transcription factors that play a central role in regulating lipid metabolism, glucose homeostasis, and inflammation.[1][2] The three identified isoforms—PPARα, PPARγ, and PPARδ (also known as β/δ)—are critical therapeutic targets for metabolic disorders.[3][4]

-

PPARα , highly expressed in tissues with high fatty acid catabolism like the liver, heart, and kidney, is the primary target of fibrate drugs used to treat dyslipidemia.[1][5][6]

-

PPARγ is predominantly found in adipose tissue and is the molecular target for the thiazolidinedione (TZD) class of insulin-sensitizing drugs.[7]

-

PPARδ is ubiquitously expressed and is implicated in fatty acid oxidation and improving the lipid profile.[8]

The subject of this guide, this compound, is a propanoic acid derivative with a structural resemblance to fibrates. This family of compounds is characterized by a carboxylic acid head, a phenoxy spacer, and a hydrophobic tail. Given this structural similarity, we hypothesize that this compound is a potential PPAR agonist, likely exhibiting selectivity towards PPARα. This guide provides the scientific and technical roadmap to rigorously test this hypothesis.

The PPAR Signaling Pathway: A Mechanistic Overview

Understanding the core mechanism of PPAR activation is fundamental to designing and interpreting characterization assays. PPARs exert their effects by forming a heterodimer with the Retinoid X Receptor (RXR).[1] Upon ligand binding, a conformational change occurs, leading to the dissociation of co-repressors and recruitment of co-activators. This entire complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, initiating their transcription.[1][6][9]

Caption: Canonical PPAR signaling pathway.

Experimental Workflow for PPAR Activation Profiling

A multi-tiered approach is essential for a complete and reliable characterization. This involves moving from direct receptor interaction to functional cellular outcomes.

Caption: Tiered experimental workflow for characterization.

Tier 1: Receptor Binding Affinity Assessment

Causality: The first critical step is to determine if the compound physically interacts with the PPAR isoforms. A competitive binding assay provides this direct evidence and allows for the calculation of the concentration at which the compound displaces 50% of a known ligand (IC50).

Protocol: TR-FRET Competitive Binding Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as the LanthaScreen™ technology, offer a sensitive, high-throughput, and non-radioactive method for this purpose.[10][11][12][13][14]

-

Principle: The assay measures the disruption of FRET between a terbium-labeled anti-GST antibody bound to a GST-tagged PPAR Ligand Binding Domain (LBD) and a fluorescently labeled, pan-PPAR tracer (Fluormone™ Pan-PPAR Green).[11] A test compound that binds to the PPAR-LBD will displace the tracer, leading to a decrease in the FRET signal.[12]

-

Reagents:

-

GST-tagged human PPARα, PPARγ, and PPARδ LBDs.

-

Terbium-labeled anti-GST antibody.

-

Fluormone™ Pan-PPAR Green tracer.

-

Test Compound: this compound, serially diluted.

-

Reference agonists (e.g., GW7647 for PPARα, Rosiglitazone for PPARγ, GW0742 for PPARδ).

-

-

Procedure (384-well format):

-

Prepare a serial dilution of the test compound in assay buffer.

-

Add the fluorescent tracer to each well containing the test compound.

-

Add a mixture of the respective PPAR-LBD and the terbium-labeled antibody.

-

Incubate at room temperature for 1-2 hours, protected from light.

-

Read the plate on a TR-FRET enabled microplate reader, measuring emission at 520 nm and 495 nm.

-

Calculate the 520/495 nm emission ratio.

-

-

Data Analysis: Plot the emission ratio against the log of the test compound concentration. Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

Tier 2: Functional Receptor Activation

Causality: Binding does not always equate to activation. A cell-based reporter assay is required to measure the compound's ability to induce a functional transcriptional response mediated by the PPAR-RXR heterodimer. This allows for the determination of the half-maximal effective concentration (EC50).

Protocol: Luciferase Reporter Gene Assay

This "gold standard" transactivation assay quantifies the light produced by the luciferase enzyme, whose expression is driven by a PPRE-containing promoter.[15][16]

-

Principle: Mammalian cells (e.g., HEK293 or HepG2) are transiently co-transfected with two plasmids: an expression vector containing the full-length PPAR isoform and a reporter vector containing a luciferase gene downstream of multiple PPRE repeats.[16] Upon activation by the test compound, the expressed PPAR drives luciferase production.

-

Reagents:

-

HEK293T or suitable host cell line.

-

Expression plasmids for human PPARα, PPARγ, and PPARδ.

-

PPRE-driven firefly luciferase reporter plasmid (e.g., pGL4).

-

Control plasmid constitutively expressing Renilla luciferase (for normalization).[15]

-

Transfection reagent.

-

Test compound and reference agonists.

-

-

Procedure:

-

Seed cells in a 96-well plate.

-

After 24 hours, co-transfect the cells with the appropriate PPAR expression vector, the PPRE-luciferase reporter, and the Renilla control plasmid.

-

Allow 4-6 hours for transfection, then replace the medium with fresh medium containing serial dilutions of the test compound or reference agonist.

-

Incubate for 18-24 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system.

-

-

Data Analysis:

-

Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for transfection efficiency and cell viability.

-

Calculate the "fold activation" relative to the vehicle control.

-

Plot the fold activation against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 and maximal efficacy (Emax).

-

Tier 3: Endogenous Target Gene Expression

Causality: To confirm that the compound modulates biologically relevant downstream pathways in a more physiological context, we must measure its effect on the expression of known endogenous PPAR target genes.

Protocol: Quantitative Real-Time PCR (qPCR)

-

Principle: This technique measures the change in mRNA levels of specific genes in response to treatment with the test compound. The choice of cell line is critical; for instance, HepG2 (human hepatoma) cells are an excellent model for studying PPARα-mediated gene regulation.[17]

-

Reagents:

-

HepG2 cells (for PPARα) or another relevant cell line.

-

Test compound and reference agonist at a concentration near their EC50.

-

RNA extraction kit.

-

cDNA synthesis kit.

-

qPCR master mix (e.g., SYBR Green).

-

Validated primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB).

-

-

Procedure:

-

Plate cells and allow them to adhere.

-

Treat cells with the test compound, reference agonist, or vehicle control for 12-24 hours.

-

Harvest cells and extract total RNA.

-

Perform reverse transcription to synthesize cDNA.

-

Perform qPCR using primers for target genes and a housekeeping gene for normalization.

-

-

Data Analysis: Use the ΔΔCt method to calculate the fold change in gene expression for each target gene relative to the vehicle-treated control.

Table 1: Key PPAR Target Genes for qPCR Analysis

| PPAR Isoform | Primary Tissue of Action | Key Target Genes | Function of Target Genes |

| PPARα | Liver | CPT1A (Carnitine Palmitoyltransferase 1A) | Rate-limiting enzyme in fatty acid beta-oxidation.[5] |

| ACOX1 (Acyl-CoA Oxidase 1) | First enzyme of the peroxisomal fatty acid beta-oxidation pathway.[5] | ||

| PDK4 (Pyruvate Dehydrogenase Kinase 4) | Inhibits glucose utilization, promotes fatty acid use.[5] | ||

| PPARγ | Adipose Tissue | FABP4 (Fatty Acid Binding Protein 4, aP2) | Involved in fatty acid uptake and intracellular transport.[7] |

| LPL (Lipoprotein Lipase) | Hydrolyzes triglycerides in lipoproteins. | ||

| PPARδ | Muscle, Adipose Tissue | ANGPTL4 (Angiopoietin-Like 4) | Regulator of lipoprotein lipase activity. |

| UCP3 (Uncoupling Protein 3) | Involved in energy expenditure and fatty acid metabolism.[9] |

Data Synthesis and Profile Definition

The culmination of these experiments allows for the construction of a comprehensive activation profile.

Table 2: Hypothetical Data Summary for this compound

| Assay Type | Parameter | PPARα | PPARγ | PPARδ |

| TR-FRET Binding | IC50 (nM) | 550 | > 10,000 | > 10,000 |

| Reporter Assay | EC50 (nM) | 1,200 | > 10,000 | > 10,000 |

| Emax (%) | 95% (vs. GW7647) | < 10% (vs. Rosig.) | < 5% (vs. GW0742) | |

| qPCR (HepG2) | CPT1A | 4.5-fold increase | - | - |

| ACOX1 | 3.8-fold increase | - | - |

Interpretation of Hypothetical Data: The data in Table 2 would define this compound as a potent and selective PPARα agonist . The sub-micromolar IC50 and low-micromolar EC50 values indicate high affinity and functional activity, respectively. The lack of significant activity at PPARγ and PPARδ up to 10 µM demonstrates strong isoform selectivity. This is corroborated by the specific upregulation of canonical PPARα target genes (CPT1A, ACOX1) in a liver cell model.

Conclusion

The systematic application of the binding, transactivation, and gene expression assays detailed in this guide provides a robust and self-validating pathway to define the PPAR activation profile of this compound. By explaining the causality behind each experimental choice and providing detailed protocols, this document equips researchers to move beyond simple screening and generate a comprehensive, mechanistically-grounded understanding of this compound's potential as a selective PPAR modulator. Such a detailed profile is an indispensable prerequisite for further preclinical and clinical development in the context of metabolic diseases.

References

-

Creative Diagnostics. PPAR Signaling Pathway. Available from: [Link]

-

LabX.com. LanthaScreen TR-FRET PPAR gamma Competitive Binding Assay Kit, rabbit. Available from: [Link]

-

Goto, T., et al. (2011). Activation of peroxisome proliferator-activated receptor-alpha stimulates both differentiation and fatty acid oxidation in adipocytes. Journal of Lipid Research, 52(5), 873-884. Available from: [Link]

-

Wikipedia. Peroxisome proliferator-activated receptor alpha. Available from: [Link]

-

Blanquart, C., et al. (2002). The protein kinase C signaling pathway regulates a molecular switch between transactivation and transrepression activity of the peroxisome proliferator-activated receptor alpha. Molecular Endocrinology, 16(5), 990-1003. Available from: [Link]

-

Wang, Y., et al. (2022). PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases. Frontiers in Pharmacology, 13, 1065675. Available from: [Link]

-

Li, Y., et al. (2025). The Crucial Role of the PPAR Signaling Pathway in the Diagnosis and Treatment of Chronic Obstructive Pulmonary Disease: An Analysis of Gene Expression and Macrophage Polarization. International Journal of Chronic Obstructive Pulmonary Disease, 20, 1-18. Available from: [Link]

-

Siersbæk, M., et al. (2007). Meta-analysis of primary target genes of peroxisome proliferator-activated receptors. Genome Biology, 8(11), R233. Available from: [Link]

-

Tachibana, K., et al. (2005). Gene expression profiling of potential peroxisome proliferator-activated receptor (PPAR) target genes in human hepatoblastoma cell lines inducibly expressing different PPAR isoforms. Nuclear Receptor, 3, 3. Available from: [Link]

-

Rakhshandehroo, M., et al. (2007). Peroxisome Proliferator-Activated Receptor Alpha Target Genes. PPAR Research, 2007, 25126. Available from: [Link]

-

Bernardi Videira, N., et al. (2018). Principle of the in vitro PPARß/δ transactivation assay. ResearchGate. Available from: [Link]

-

Puhl, A. C., et al. (2015). Cell transactivation assays. PPAR /GAL4 transactivation assay were performed with serial dilutions of different concentrations of luteolin in activation and competition mode. ResearchGate. Available from: [Link]

-

RayBiotech. Human PPAR-gamma Transcription Factor Activity Assay Kit. Available from: [Link]

-

Krämer, D. K., et al. (2007). A, mRNA content was determined using quantitative PCR as described... ResearchGate. Available from: [Link]

-

INDIGO Biosciences. Human PPAR Delta (PPARd) Reporter Assay Kit. Available from: [Link]

-

Xu, Y., et al. (2005). Discovery of a Novel Series of Peroxisome Proliferator-Activated Receptor α/γ Dual Agonists for the Treatment of Type 2 Diabetes and Dyslipidemia. Journal of Medicinal Chemistry, 48(16), 5253-5256. Available from: [Link]

-

PubChem. 2-(2-Isopropyl-5-methylphenoxy)-2-methylpropanoic acid. Available from: [Link]

-

PubChem. Isobutyric Acid. Available from: [Link]

-

Cristiano, L., et al. (2016). Neuroprotective Properties of Peroxisome Proliferator-Activated Receptor Alpha (PPARα) and Its Lipid Ligands. Molecules, 21(10), 1339. Available from: [Link]

-

Schmuth, M., et al. (2004). Peroxisome proliferator-activated receptor (PPAR)-beta/delta stimulates differentiation and lipid accumulation in keratinocytes. Journal of Investigative Dermatology, 122(4), 971-983. Available from: [Link]

-

Navarrete-Vázquez, G., et al. (2011). 2-(4-Acetamidophenoxy)-2-methylpropanoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2626. Available from: [Link]

Sources

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. bioscience.co.uk [bioscience.co.uk]

- 3. PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuroprotective properties of peroxisome proliferator-activated receptor alpha (PPARα) and its lipid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Peroxisome proliferator-activated receptor alpha - Wikipedia [en.wikipedia.org]

- 6. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activation of peroxisome proliferator-activated receptor-alpha stimulates both differentiation and fatty acid oxidation in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Peroxisome proliferator-activated receptor (PPAR)-beta/delta stimulates differentiation and lipid accumulation in keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Meta-analysis of primary target genes of peroxisome proliferator-activated receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Invitrogen LanthaScreen TR-FRET PPAR gamma Competitive Binding Assay Kit, goat 400 x 40 μL | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 11. Invitrogen LanthaScreen TR-FRET PPAR alpha Competitive Binding Assay Kit, goat 400 x 40 μL | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 12. LanthaScreen TR-FRET PPAR gamma Competitive Binding Assay Kit, rabbit | LabX.com [labx.com]

- 13. LanthaScreen™ TR-FRET PPAR delta Competitive Binding Assay Kit, goat 400 x 40 μL [thermofisher.com]

- 14. LanthaScreen™ TR-FRET PPAR gamma Competitive Binding Assay Kit, goat 400 x 40 μL [thermofisher.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Gene expression profiling of potential peroxisome proliferator-activated receptor (PPAR) target genes in human hepatoblastoma cell lines inducibly expressing different PPAR isoforms - PMC [pmc.ncbi.nlm.nih.gov]

structural analogs of 2-(2-Isopropylphenoxy)-2-methylpropanoic acid

An In-Depth Technical Guide to the Structural Analogs of 2-(2-Isopropylphenoxy)-2-methylpropanoic Acid: A Fibrate Core

Introduction: Beyond the Parent Scaffold

The compound this compound represents a core structural motif inherent to the fibrate class of drugs, a cornerstone in the management of dyslipidemia.[1] Fibrates are amphipathic carboxylic acids that clinically exert beneficial effects by lowering elevated serum triglycerides and, in many cases, raising high-density lipoprotein (HDL) cholesterol levels.[1][2] Their therapeutic value extends beyond simple lipid lowering, with ongoing research exploring their roles in mitigating cardiovascular risk and managing metabolic syndrome.[1]

This guide moves beyond a simple catalog of compounds. It is designed for researchers and drug development professionals to provide a deep, mechanistic understanding of this chemical scaffold. We will dissect the structure-activity relationships (SAR), provide actionable protocols for synthesis and evaluation, and explore the causal reasoning behind the design of next-generation analogs. The central thesis is that a profound understanding of the molecular interactions between these ligands and their nuclear receptor target, the Peroxisome Proliferator-Activated Receptor alpha (PPARα), is the critical path to developing novel therapeutics with enhanced potency, selectivity, and safety profiles.

Pillar 1: The Molecular Mechanism of Action - PPARα Activation

The pharmacological effects of fibrates are mediated, at least in part, through the activation of PPARs, a group of ligand-inducible transcription factors belonging to the nuclear hormone receptor superfamily.[3][4] There are three primary PPAR subtypes: α, δ (or β), and γ, each with distinct tissue expression patterns and physiological roles. Fibrates are primarily agonists of PPARα, which is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and kidney.[5]

Upon ligand binding, PPARα undergoes a conformational change, causing it to heterodimerize with the Retinoid X Receptor (RXR).[6] This PPARα-RXR complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[6][7] This binding event recruits a cascade of co-activator proteins, initiating the transcription of genes involved in lipid metabolism.

Key transcriptional events initiated by PPARα activation include:

-

Increased Lipoprotein Lipase (LPL) Synthesis: This enhances the clearance of triglyceride-rich lipoproteins.[8]

-

Upregulation of Fatty Acid Oxidation Genes: This stimulates the cellular uptake and catabolism of fatty acids, reducing their availability for triglyceride synthesis.[3][4]

-

Increased Production of HDL Apolipoproteins: Fibrates stimulate the expression of ApoA-I and ApoA-II, the primary proteins associated with HDL, contributing to reverse cholesterol transport.[4]

-

Downregulation of ApoC-III: This protein is an inhibitor of LPL; its suppression further enhances lipolysis.[3]

This intricate signaling cascade underscores the mechanism by which fibrate analogs lower plasma triglycerides and modulate cholesterol levels.

Caption: A modular synthetic workflow for producing fibrate analogs.

Detailed Protocol: Synthesis of this compound

This protocol is a representative example. All reactions involving organic solvents should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-isopropylphenol (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and acetone (150 mL).

-

Addition of Reagents: While stirring, add ethyl 2-bromo-2-methylpropanoate (1.2 eq) to the suspension.

-

Reaction: Heat the mixture to reflux and maintain for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

-

Causality Note: Potassium carbonate is a mild base sufficient to deprotonate the phenol, forming the nucleophilic phenoxide. Acetone is a suitable polar aprotic solvent for this Sₙ2 reaction. Refluxing provides the necessary activation energy.

-

-

Workup (Ester Intermediate): After cooling to room temperature, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the resulting oil in ethyl acetate and wash sequentially with 1M NaOH (to remove any unreacted phenol) and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude ethyl ester intermediate, which can be purified by column chromatography.

-

Hydrolysis: Dissolve the purified ester intermediate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v). Add lithium hydroxide (LiOH, 3.0 eq) and stir vigorously at room temperature for 4-6 hours.

-

Causality Note: LiOH is a strong base that saponifies the ester to the corresponding carboxylate salt. THF serves as a co-solvent to ensure miscibility.

-

-

Workup (Final Product): Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities. Acidify the aqueous layer to pH ~2 with 1M HCl. The product will precipitate as a solid or can be extracted with ethyl acetate.

-

Purification: The precipitated solid can be collected by filtration and recrystallized. If extracted, the organic layers are combined, dried over Na₂SO₄, and concentrated to yield the final product, this compound.

-

Validation: The structure and purity of the final compound must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Biological Evaluation: PPARα Reporter Gene Assay

This cell-based assay is the gold standard for quantifying the potency of PPARα agonists. It relies on a genetically engineered reporter system to provide a quantitative readout of receptor activation.

Principle: CV-1 cells (or a similar cell line) are co-transfected with two plasmids:

-

An expression vector for the human PPARα protein.

-

A reporter plasmid containing a luciferase gene under the transcriptional control of a PPRE.

When a test compound activates PPARα, the resulting complex binds to the PPRE and drives the expression of luciferase. The amount of light produced upon addition of a luciferase substrate is directly proportional to the level of PPARα activation.

Step-by-Step Methodology:

-

Cell Culture: Culture CV-1 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics at 37°C in a 5% CO₂ incubator.

-

Transfection: Plate cells in a 96-well plate. On the following day, co-transfect the cells with the PPARα expression plasmid and the PPRE-luciferase reporter plasmid using a suitable lipid-based transfection reagent according to the manufacturer's protocol.

-

Compound Treatment: After 24 hours of transfection, remove the medium and replace it with fresh medium containing the test compounds at various concentrations (typically a serial dilution from 10⁻¹⁰ M to 10⁻⁵ M). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., GW7647, a known potent PPARα agonist). [9] * Self-Validation Note: The vehicle control defines the baseline (0% activation), and the positive control defines the maximum response (100% activation). All data points are normalized to these controls.

-

Incubation: Incubate the cells with the compounds for 18-24 hours.

-

Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay kit and a luminometer.

-

Data Analysis: Normalize the raw luminescence units to the controls. Plot the percentage activation against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC₅₀ (the concentration at which 50% of the maximal response is achieved) and the maximal efficacy (Eₘₐₓ).

Conclusion and Future Directions

The this compound scaffold remains a fertile ground for the discovery of novel modulators of lipid metabolism. The principles of rational design, guided by a deep understanding of the structure-activity relationships and the PPARα signaling pathway, are paramount. Future work in this area will likely focus on developing subtype-selective agonists or even partial agonists, which may retain the therapeutic benefits while minimizing the side effects associated with full agonism. [5][7]The integration of computational modeling with the robust synthetic and biological evaluation workflows described herein will accelerate the identification of next-generation fibrate analogs with superior pharmacological profiles, ultimately benefiting patients with metabolic disorders.

References

- Mechanism of action of fibrates - PubMed.

- Mechanism of Action of Fibrates on Lipid and Lipoprotein Metabolism | Circulation.

- Fibrates: Uses, Types & Side Effects - Cleveland Clinic.

- Fibrate - Grokipedia.

- Mechanism of Action of Fibrates on Lipid and Lipoprotein Metabolism - American Heart Association Journals.

- Review of the Structural and Dynamic Mechanisms of PPARγ Partial Agonism - PMC.

- Structural Biology-Based Exploration of Subtype-Selective Agonists for Peroxisome Proliferator-Activated Receptors - MDPI.

- Structural Biology Inspired Development of a Series of Human Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Ligands: From Agonist to Antagonist - MDPI.

- Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation - ACS Publications.

- Identification of a Novel PPAR-γ Agonist through a Scaffold Tuning Approach - PMC.

- Structure Activity Relationships - Drug Design Org.

- 2-(p-Chlorophenoxy)-2-methylpropionic acid 97 882-09-7 - Sigma-Aldrich.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. my.clevelandclinic.org [my.clevelandclinic.org]

- 3. ahajournals.org [ahajournals.org]

- 4. ahajournals.org [ahajournals.org]

- 5. Review of the Structural and Dynamic Mechanisms of PPARγ Partial Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Mechanism of action of fibrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of a Novel PPAR-γ Agonist through a Scaffold Tuning Approach - PMC [pmc.ncbi.nlm.nih.gov]

early discovery and history of 2-(2-Isopropylphenoxy)-2-methylpropanoic acid

An In-depth Technical Guide on the Early Discovery and History of 2-(2-Isopropylphenoxy)-2-methylpropanoic acid (Gemfibrozil)

Abstract

This technical guide provides a comprehensive overview of the early discovery, synthesis, and historical development of this compound, a compound widely known as Gemfibrozil. Developed in the late 1970s by Parke-Davis, Gemfibrozil emerged from a concerted effort to identify novel therapeutic agents for managing dyslipidemia. This document details the initial chemical synthesis strategies, early pharmacological investigations into its mechanism of action, and the pivotal preclinical and clinical studies that established its efficacy as a lipid-regulating agent. We will explore the scientific rationale behind the experimental designs of the era and present the foundational data that paved the way for its approval and long-standing clinical use. This guide is intended for researchers, scientists, and drug development professionals interested in the history of lipid-lowering therapies and the evolution of our understanding of fibrate drugs.

Introduction: The Quest for Lipid-Regulating Agents

In the mid-20th century, a growing body of epidemiological evidence began to forge a strong link between abnormal blood lipid levels, particularly high cholesterol and triglycerides, and the risk of cardiovascular disease. This understanding spurred a significant research and development drive within the pharmaceutical industry to discover compounds capable of favorably modulating plasma lipid profiles. The primary focus was on agents that could lower levels of triglycerides and low-density lipoprotein (LDL) cholesterol while ideally increasing high-density lipoprotein (HDL) cholesterol. It was within this scientific landscape that a class of drugs known as fibrates emerged, and among them, Gemfibrozil would become a key therapeutic option.

The Genesis: Synthesis and Discovery of a New Fibrate

Gemfibrozil was the product of a systematic chemical synthesis and screening program at the laboratories of the American company Parke-Davis.[1] The compound was patented in 1968, indicating its initial development during a period of intensive research into fibric acid derivatives.[2] The goal was to create a molecule with a more potent and favorable profile for lowering plasma lipids in both animals and humans than existing agents.[1]

Chemical Synthesis Pathway

The core structure of Gemfibrozil is a phenoxy-isobutyric acid derivative. While the precise, proprietary synthesis routes of the late 1960s are not detailed, a chemically logical and common approach for creating such structures involves the Williamson ether synthesis. This involves the alkylation of a phenol with an α-halo-isobutyrate, followed by hydrolysis of the ester to yield the final carboxylic acid.

A plausible synthesis pathway is outlined below:

Caption: Plausible synthesis route for Gemfibrozil.

Early Pharmacological Investigations: Unraveling the Mechanism

Following its synthesis, Gemfibrozil underwent extensive pharmacological evaluation. It was selected from a series of related compounds due to its potent effects on plasma lipids.[1] While its clinical efficacy was quickly established, the precise molecular mechanism of action was not fully understood in its early days.[1][3]

Initial theories centered on several key observations:

-

Inhibition of Lipolysis: It was proposed that Gemfibrozil decreases the breakdown of lipids in adipose (fat) cells.[1] This reduces the flux of free fatty acids to the liver, which are the primary substrate for triglyceride synthesis.

-

Decreased Hepatic VLDL Secretion: By limiting the availability of fatty acids, Gemfibrozil was shown to inhibit the liver's synthesis and secretion of very-low-density lipoproteins (VLDL), the main carriers of triglycerides in the blood.[2]

-

Enhanced Lipoprotein Lipase Activity: Early studies also indicated that Gemfibrozil increases the activity of extrahepatic lipoprotein lipase (LPL), an enzyme responsible for breaking down triglycerides in circulating lipoproteins, thereby enhancing their clearance from the plasma.[3]

It is now understood that these effects are primarily mediated through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that regulates the expression of genes involved in lipid metabolism.[4][5] However, the definitive role of PPARα was elucidated years after the initial discovery and clinical use of Gemfibrozil.

The early proposed mechanism is visualized below:

Caption: Early proposed mechanism of action for Gemfibrozil.

From Preclinical Models to Clinical Use

The journey of Gemfibrozil from a laboratory compound to a prescribed medication involved rigorous testing, beginning with animal models and culminating in human clinical trials.

Representative Preclinical Protocol: Hyperlipidemia Rat Model

The causality behind early experimental choices was to mimic the human condition of hyperlipidemia in a controlled animal model to reliably test the compound's efficacy.

Objective: To determine the effect of Gemfibrozil on plasma triglyceride and cholesterol levels in rats fed a high-fat, high-cholesterol diet.

Methodology:

-

Animal Model: Male Sprague-Dawley rats (n=20) are used, as this strain is well-characterized for lipid metabolism studies.

-

Acclimatization: Animals are acclimated for one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to standard chow and water.

-